2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide
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Overview
Description
2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide typically involves the reaction of 4-benzhydryl-piperazine with 3-chloro-4-methyl-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzhydryl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic ring with chloro and methyl substituents can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide would depend on its specific biological target. It may interact with receptors, enzymes, or other proteins, leading to modulation of signaling pathways. Detailed studies, such as binding assays and molecular docking, are required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-methyl-phenyl)-acetamide
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-phenyl)-acetamide
Uniqueness
Compared to similar compounds, 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide may exhibit unique pharmacological properties due to the presence of both chloro and methyl substituents on the aromatic ring. These substituents can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C26H28ClN3O |
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Molecular Weight |
434.0 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H28ClN3O/c1-20-12-13-23(18-24(20)27)28-25(31)19-29-14-16-30(17-15-29)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19H2,1H3,(H,28,31) |
InChI Key |
HMXVAUKIBDFLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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